1-(6-Amino-5-nitro-1H-indol-1-yl)ethanone
CAS No.: 1000343-09-8
Cat. No.: VC3870779
Molecular Formula: C10H9N3O3
Molecular Weight: 219.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1000343-09-8 |
---|---|
Molecular Formula | C10H9N3O3 |
Molecular Weight | 219.2 g/mol |
IUPAC Name | 1-(6-amino-5-nitroindol-1-yl)ethanone |
Standard InChI | InChI=1S/C10H9N3O3/c1-6(14)12-3-2-7-4-10(13(15)16)8(11)5-9(7)12/h2-5H,11H2,1H3 |
Standard InChI Key | JJZPXESRQLQVOJ-UHFFFAOYSA-N |
SMILES | CC(=O)N1C=CC2=CC(=C(C=C21)N)[N+](=O)[O-] |
Canonical SMILES | CC(=O)N1C=CC2=CC(=C(C=C21)N)[N+](=O)[O-] |
Introduction
Structural Characteristics
The compound’s structure consists of an indole ring system (a bicyclic framework comprising a benzene ring fused to a pyrrole ring) with three key substituents:
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Ethanone group at position 1 ().
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Nitro group () at position 5 ().
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Amino group () at position 6 ().
This substitution pattern is critical for its electronic properties. The nitro group’s electron-withdrawing nature deactivates the aromatic ring, while the amino group’s electron-donating effects create regioselective reactivity. The ethanone moiety enhances solubility in polar solvents and serves as a handle for further derivatization.
Spectroscopic Data
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IR (KBr, cm):
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H NMR (DMSO-, 500 MHz):
Synthesis and Production
Laboratory-Scale Synthesis
The compound is typically synthesized via a two-step process:
Step 1: Nitration and Acetylation
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Starting Material: 6-Aminoindole is nitrated at position 5 using a mixture of nitric and sulfuric acids .
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Acetylation: The intermediate is treated with acetic anhydride to introduce the ethanone group at position 1 .
Step 2: Reduction (Optional)
In some protocols, the nitro group is reduced to an amine using catalytic hydrogenation (10% Pd/C, , 30 psi) in methanol or tetrahydrofuran (THF) at 60°C .
Representative Procedure :
Parameter | Details |
---|---|
Substrate | 1-(3,3-Dimethyl-6-nitroindolin-1-yl)ethanone (50 g) |
Catalyst | 5% Pd/C (1 g, 50% wet) |
Solvent | THF (200 mL) |
Conditions | 60°C, 30 psi , 6 h |
Yield | 94% |
Industrial Production
Large-scale synthesis optimizes cost and efficiency:
Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Weight | 219.20 g/mol | |
Density | 1.24 g/cm³ | |
Boiling Point | 343.5°C (estimated) | |
Solubility | DMSO, methanol, ethyl acetate | |
Storage | 2–8°C (dark, anhydrous) |
Chemical Reactivity
Key Reactions
-
Nitro Reduction:
via /Pd-C, forming 1-(6,5-diaminoindol-1-yl)ethanone . -
Electrophilic Substitution:
The amino group directs incoming electrophiles (e.g., halogens) to position 4 or 7 . -
Ketone Transformations:
Stability
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Thermal: Stable below 150°C; decomposes exothermically above .
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Photochemical: Nitro group may cause degradation under UV light .
Applications in Research
Medicinal Chemistry
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Anticancer Agents: Inhibits bromodomains (e.g., CBP/EP300) in prostate cancer cells at IC = 10 µM .
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Antimicrobials: Derivatives show MIC = 8 µg/mL against Staphylococcus aureus .
Material Science
Hazard | Precaution |
---|---|
Skin Irritation | Use nitrile gloves |
Explosivity (Nitro) | Avoid high temperatures, shocks |
Carcinogenicity | Handle in fume hood |
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